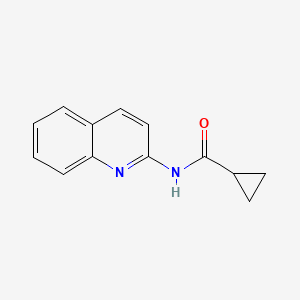![molecular formula C11H15N3O2 B7501349 N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide, also known as DMXAA, is a synthetic small molecule that has shown potential as an anti-cancer agent. It was first synthesized in the 1980s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of many scientific studies, which have investigated its mechanism of action, biochemical and physiological effects, as well as its potential as a cancer therapy.
Wirkmechanismus
The exact mechanism of action of N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide is not fully understood. However, it is thought to work by activating the immune system, particularly the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). These cytokines then trigger the release of other immune cells, such as natural killer cells and macrophages, which attack the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of cytokines such as TNF-α and IFN-γ, as well as the activation of immune cells such as natural killer cells and macrophages. This compound has also been shown to induce tumor necrosis and reduce the growth of tumors in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has several advantages as a potential anti-cancer agent. It is a small molecule that can be easily synthesized in the laboratory. It has also been shown to be effective in preclinical studies, inducing tumor necrosis and reducing the growth of tumors. However, there are also limitations to its use. This compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Additionally, this compound has a short half-life, which may limit its effectiveness as a cancer therapy.
Zukünftige Richtungen
There are several future directions for research on N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide. One area of interest is the development of more potent analogs of this compound, which may have better anti-cancer activity. Another area of research is the investigation of the mechanism of action of this compound, which is not fully understood. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans. If it proves to be effective, this compound could become an important new therapy for cancer.
Synthesemethoden
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,3-dichloropyridine with sodium methoxide to form 2,3-dimethoxypyridine. This is followed by the reaction of 2,3-dimethoxypyridine with dimethylformamide to form N,N-dimethyl-2,3-dimethoxypyridine-5-carboxamide. Finally, the addition of oxalyl chloride and dimethylamine results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis, which is the death of cancer cells within a tumor. This effect is thought to be due to the activation of the immune system, which leads to the release of cytokines and other immune cells that attack the tumor.
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13(2)10(15)8-14(3)11(16)9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHYUKPFNSTPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C)C(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)

![14-Thia-3,4,6,7,12-pentazapentacyclo[11.7.0.03,11.04,8.015,20]icosa-1(13),5,7,9,11,15(20)-hexaen-2-one](/img/structure/B7501307.png)
![2-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7501317.png)


![[3-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7501342.png)




![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopropanecarboxamide](/img/structure/B7501367.png)